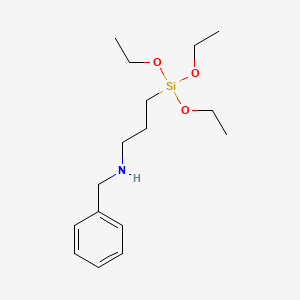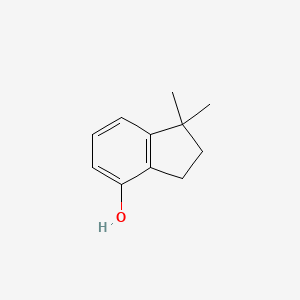
Hydroxy(dimethyl)(4-nitrophenyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- is an organic compound with the molecular formula C8H12N2O3. This compound is characterized by the presence of a benzenaminium group substituted with a hydroxy group, two methyl groups, and a nitro group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- typically involves the nitration of N,N-dimethylaniline. The reaction is carried out by treating N,N-dimethylaniline with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and conditions involving Lewis acids (e.g., aluminum chloride) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzenaminium derivatives.
Aplicaciones Científicas De Investigación
Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the hydroxy group.
Benzenaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide, inner salt: Similar structure with a different substitution pattern.
Uniqueness
Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
93300-71-1 |
|---|---|
Fórmula molecular |
C8H11N2O3+ |
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
hydroxy-dimethyl-(4-nitrophenyl)azanium |
InChI |
InChI=1S/C8H11N2O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3/q+1 |
Clave InChI |
KGOHEZPCCUDYDB-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)


![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)

![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)


![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)

